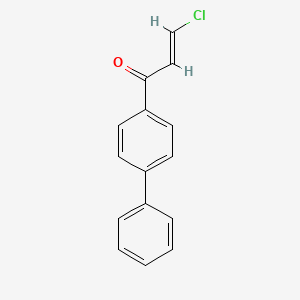

trans-3-Chloro-4'-phenylacrylophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans-3-Chloro-4’-phenylacrylophenone: is a chemical compound with the molecular formula C15H11ClO and a molecular weight of 242.7 g/mol . It is an α,β-unsaturated ketone, which is a type of chalcone. Chalcones are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Chloro-4’-phenylacrylophenone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature .

Industrial Production Methods: In an industrial setting, the production of trans-3-Chloro-4’-phenylacrylophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-3-Chloro-4’-phenylacrylophenone can undergo oxidation reactions to form various oxidized products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenylacrylophenones.

Scientific Research Applications

Organic Synthesis

Trans-3-Chloro-4'-phenylacrylophenone is utilized as an intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for producing more complex molecules. Some notable reactions include:

- Michael Addition Reactions: The compound can act as an electrophile in Michael addition reactions, allowing for the formation of new carbon-carbon bonds.

- Aldol Condensations: It can participate in aldol condensation reactions, leading to the synthesis of β-hydroxy ketones and further transformations into α,β-unsaturated carbonyl compounds.

Pharmaceutical Applications

The compound's structural features suggest potential bioactivity, making it a candidate for pharmaceutical research. Some investigations include:

- Anticancer Activity: Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties: Research into its antimicrobial activity has shown promise, particularly against certain strains of bacteria and fungi.

Materials Science

In materials science, this compound is explored for its applications in developing advanced materials:

- Polymer Chemistry: The compound can be used in the synthesis of polymers with specific properties, such as improved thermal stability and mechanical strength.

- Nanotechnology: Its phenolic structure allows for incorporation into nanomaterials, enhancing their properties for use in biosensing and drug delivery systems.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of this compound derivatives on various cancer cell lines. The results indicated that certain modifications to the compound significantly enhanced its potency against breast cancer cells, highlighting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess activity, providing a foundation for exploring this compound's use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of trans-3-Chloro-4’-phenylacrylophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular pathways and targets are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

- trans-3-Chloro-4’-fluoroacrylophenone

- trans-3-Chloro-4’-methylacrylophenone

- trans-3-Chloro-4’-methoxyacrylophenone

Comparison: trans-3-Chloro-4’-phenylacrylophenone is unique due to its specific substitution pattern and the presence of the chlorine atom. This substitution imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the chlorine atom can enhance the compound’s reactivity in substitution reactions and its potential biological activity .

Biological Activity

Trans-3-Chloro-4'-phenylacrylophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of chalcones, characterized by a common structure involving two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of the chlorine atom at the 3-position and the phenyl group at the 4'-position contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases .

- Anticancer Properties : Several studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the activation of intrinsic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Table 1: Summary of Biological Activities

Case Studies

-

Cytotoxicity Against Cancer Cells :

A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound demonstrated an IC50 value of approximately 10 µM for MCF-7 and 15 µM for A549 cells, indicating significant anticancer potential . -

Anti-inflammatory Activity :

In a model of lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels, suggesting its efficacy as an anti-inflammatory agent . -

Antimicrobial Properties :

The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL, highlighting its potential as an antimicrobial agent .

Properties

CAS No. |

58953-18-7 |

|---|---|

Molecular Formula |

C15H11ClO |

Molecular Weight |

242.70 g/mol |

IUPAC Name |

(E)-3-chloro-1-(4-phenylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H11ClO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H/b11-10+ |

InChI Key |

IPQGILWDLLCCRZ-ZHACJKMWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.